BenchChemオンラインストアへようこそ!

N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Lipophilicity Drug-likeness Regioisomer differentiation

N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide (CAS 1324069-84-2) is a synthetic small-molecule screening compound from the ChemBridge CORE Library (Catalog SC-9299351), featuring a pyridazinone core, a 2-chlorophenyl substituent at position 3, and a benzodioxol-5-yl acetamide side chain. With a molecular formula of C19H14ClN3O4 and a molecular weight of 383.8 g/mol, it belongs to the pyridazinone-amide class, which has been patented as IRAK (interleukin-1 receptor-associated kinase) inhibitors for inflammatory and autoimmune indications.

Molecular Formula C19H14ClN3O4
Molecular Weight 383.8 g/mol
Cat. No. B4506028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Molecular FormulaC19H14ClN3O4
Molecular Weight383.8 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4Cl
InChIInChI=1S/C19H14ClN3O4/c20-14-4-2-1-3-13(14)15-6-8-19(25)23(22-15)10-18(24)21-12-5-7-16-17(9-12)27-11-26-16/h1-9H,10-11H2,(H,21,24)
InChIKeyAUCFXSBHSKRPAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide: Procurement-Ready Pyridazinone Screening Compound


N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide (CAS 1324069-84-2) is a synthetic small-molecule screening compound from the ChemBridge CORE Library (Catalog SC-9299351), featuring a pyridazinone core, a 2-chlorophenyl substituent at position 3, and a benzodioxol-5-yl acetamide side chain . With a molecular formula of C19H14ClN3O4 and a molecular weight of 383.8 g/mol, it belongs to the pyridazinone-amide class, which has been patented as IRAK (interleukin-1 receptor-associated kinase) inhibitors for inflammatory and autoimmune indications . As of the latest ChEMBL release, no published biological activity data exists for this specific compound, positioning it as an unexplored chemical probe for de novo target discovery or scaffold-hopping campaigns .

Why In-Class Substitution Fails for N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide


Pyridazinone-acetamide screening compounds with benzodioxol and chlorophenyl motifs are not interchangeable. The position of the chlorine substituent on the phenyl ring (ortho vs. para) alone drives a measured ΔLogP of approximately 1.3 units and a ΔtPSA of roughly 49 Ų between the 2-chloro and 4-chloro regioisomers . These differences place the two isomers in distinct drug-likeness and permeability zones under standard rules (e.g., Lipinski, Veber), meaning experimental outcomes—such as membrane penetration, off-target binding, or solubility—cannot be extrapolated from one to the other . Substituting the benzodioxol-amide linkage with a benzodioxol-methyl-amide or relocating the benzodioxol to the pyridazinone ring further alters molecular weight, rotatable bonds, and hydrogen-bonding capacity, each of which has been shown to affect biological activity in published pyridazinone SAR studies .

Quantitative Differentiation Evidence for N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide


Lipophilicity (LogP) Shift of 1.3 Units Between 2-Chloro and 4-Chloro Regioisomers Alters Predicted Membrane Permeability

The 2-chloro regioisomer (target compound) exhibits a significantly lower LogP (2.13) compared with the 4-chloro regioisomer (LogP 3.44), a difference of 1.31 log units . In drug discovery, a LogP shift of this magnitude is associated with meaningful differences in membrane permeability, aqueous solubility, and metabolic stability, making the two regioisomers non-substitutable in biological assays .

Lipophilicity Drug-likeness Regioisomer differentiation

Topological Polar Surface Area (tPSA) Difference of ~49 Ų Drives Divergent Predicted Oral Bioavailability Between 2-Cl and 4-Cl Isomers

The target compound (2-chloro isomer) has a vendor-reported tPSA of 82.4 Ų, whereas the 4-chloro regioisomer is reported at 131.39 Ų—a difference of 48.99 Ų . Under the Veber rule threshold of 140 Ų for oral bioavailability, the 4-Cl isomer approaches the limit while the 2-Cl isomer remains well within the favorable range, suggesting superior predicted passive oral absorption for the target compound .

Polar surface area Oral bioavailability Veber rules

Hydrogen-Bond Acceptor Count and Aqueous Solubility Differentiate 2-Cl Isomer from Closest Analogs

The target compound has 5 hydrogen-bond acceptors (Hacc) and a calculated LogSw of -3.82, compared with 7 Hacc and a LogSw of -3.98 for the 4-chloro regioisomer . Additionally, a benzodioxol-methyl analog (N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide, MW 397.8) introduces an extra methylene, increasing both molecular weight (+14 Da) and rotatable bonds, which may further impact binding kinetics . The lower Hacc count of the target compound aligns with lead-likeness guidelines and may reduce promiscuous binding compared to higher-Hacc analogs .

Hydrogen bonding Aqueous solubility Lead-likeness

Ortho-Chlorine Substitution at the Phenyl Ring Imposes Conformational Restriction Absent in Para-Substituted Analogs

The 2-chlorophenyl substituent in the target compound introduces a steric ortho effect that restricts rotation around the pyridazinone-phenyl bond, whereas the 4-chloro isomer (IB07-0889) and 4-chlorophenyl-containing analogs maintain free rotation. In pyridazinone series, ortho-substitution on the aryl ring has been demonstrated to alter binding pose and target selectivity through conformational pre-organization . The ZINC database lists 4 rotatable bonds for this compound, consistent with the restricted ortho-substituted geometry, compared with an estimated 4-5 rotatable bonds for the para-substituted analogs, where the phenyl ring can freely rotate .

Conformational restriction Ortho effect Structure-activity relationship

Pyridazinone-Amide Scaffold is a Validated IRAK Inhibitor Pharmacophore, with the 2-Chlorophenyl-Benzodioxol Combination Representing an Unexplored Substitution Pattern

The pyridazinone-amide scaffold is the subject of patent WO2014121931A1 (Merck Patent GmbH), which discloses Formula (I) compounds as IRAK inhibitors for cancer, rheumatoid arthritis, and lupus . Notably, the specific substitution pattern of the target compound—2-chlorophenyl at position 3 combined with N-benzodioxol-5-yl acetamide—does not appear among the exemplified compounds in this patent, suggesting a novel chemotype within a validated pharmacophore space . The 4-chloro isomer is available from ChemDiv (IB07-0889), confirming that the 2-chloro variant is chemically accessible but distinct . This unexplored substitution pattern may offer unique selectivity profiles within the IRAK kinase family.

IRAK inhibition Kinase inhibitor Pharmacophore novelty

ZINC Database Confirms No Prior Biological Annotation, Enabling De Novo Profiling Without Pre-Existing Bias

According to the ZINC15 database (accessed May 2026), the target compound (ZINC42798205) has no known biological activity and is not reported in any publications per ChEMBL . In contrast, closely related pyridazinone scaffolds bearing benzodioxol groups have published COX-1/COX-2 inhibitory activity, with compound 14 in the Singh et al. (2017) series showing a COX-2 selectivity index of 10 . The complete absence of prior biological annotation for the target compound makes it suitable for unbiased phenotypic or target-based screening campaigns, whereas pre-characterized analogs may carry hidden polypharmacology liabilities .

Chemical probe Target discovery Screening library

Optimal Application Scenarios for N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide Based on Differential Evidence


De Novo IRAK-Focused Kinase Panel Screening with a Novel Substitution Pattern

This compound is best deployed in IRAK1/IRAK4 biochemical or cellular kinase panels where its unexplored 2-chlorophenyl/N-benzodioxol substitution pattern—absent from the exemplified compounds in WO2014121931A1—may yield a unique selectivity fingerprint within the IRAK family . The lower LogP (2.13) and tPSA (82.4 Ų) relative to the 4-chloro isomer predict more favorable aqueous solubility, reducing the risk of false negatives due to compound aggregation at typical screening concentrations (10–30 µM) .

Phenotypic Screening for Anti-Inflammatory Activity Without Pre-Existing Target Bias

The complete absence of biological annotation in ChEMBL makes this compound ideal for unbiased phenotypic screening in NF-κB reporter assays, LPS-stimulated cytokine release models, or TLR/IL-1R pathway readouts . Published pyridazinone-benzodioxol analogs have demonstrated COX inhibitory and anti-inflammatory activity in carrageenan-induced rat paw edema models, providing class-level confidence without imposing target-based preconceptions .

Regioisomer Comparator Studies to Map Chlorine Position Effects on Target Engagement

The availability of both the 2-chloro (SC-9299351) and 4-chloro (IB07-0889) regioisomers enables direct paired testing in binding or functional assays. The measured ΔLogP of 1.31 and ΔtPSA of 49 Ų between the two isomers provide a built-in framework for correlating physicochemical changes with biological readouts, making this pair suitable for SAR-by-catalog approaches .

Computational Chemistry and Molecular Docking Campaigns Targeting IRAK4 or COX-2 Active Sites

With well-defined 3D coordinates available from the ZINC database (ZINC42798205) and a rotatable bond count of 4, this compound is docking-ready for virtual screening against IRAK4 (PDB: 4XS2, among others) or COX-2 (PDB: 5KIR) . The ortho-chlorine conformational restriction may produce docking poses distinct from para-substituted analogs, potentially identifying unique binding interactions that can guide subsequent medicinal chemistry optimization .

Quote Request

Request a Quote for N-(1,3-benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.